molecular formula C15H14N2O3 B412001 N-{4-nitrobenzyl}-4-methylbenzamide

N-{4-nitrobenzyl}-4-methylbenzamide

Cat. No.: B412001
M. Wt: 270.28g/mol
InChI Key: MRHPJZRRSVUYID-UHFFFAOYSA-N
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Description

N-{4-Nitrobenzyl}-4-methylbenzamide is a chemical compound offered for research and development purposes. This benzamide derivative is part of a class of compounds studied for their potential in various scientific fields . Benzamidomethyl moieties, similar to the structure of this compound, are known to be incorporated into molecules for applications in prodrug design . Researchers can utilize this chemical as a building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecular architectures. The compound features a 4-methylbenzamide group linked to a 4-nitrobenzyl unit, which may be of interest in structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

4-methyl-N-[(4-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)15(18)16-10-12-4-8-14(9-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

MRHPJZRRSVUYID-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Activation of 4-Methylbenzoic Acid

4-Methylbenzoic acid is activated with EDC and a hydroxybenzotriazole (HOBt) additive in dichloromethane (DCM) at 0°C. The reaction forms an active ester intermediate, which reacts efficiently with 4-nitrobenzylamine.

Amide Bond Formation

The activated ester is combined with 4-nitrobenzylamine and stirred at room temperature for 24 hours. The product is extracted with ethyl acetate, washed with dilute HCl to remove unreacted amine, and purified via column chromatography.

Key Data:

  • Coupling Agent: EDC/HOBt

  • Solvent: DCM or THF

  • Yield: 65–75% (based on similar protocols)

  • Advantage: Avoids corrosive reagents; suitable for lab-scale synthesis.

Catalytic Condensation Approaches

Recent advances highlight catalytic systems for direct condensation of carboxylic acids with amines, bypassing intermediate steps. A notable example involves boric acid or titanium-based catalysts with polyethylene glycol (PEG) cocatalysts.

Reaction Conditions

4-Methylbenzoic acid and 4-nitrobenzylamine are heated in toluene at 100–120°C with a catalytic system comprising tetrabutoxytitanium (0.1–0.4 mol%) and PEG-4000 (0.00025–0.266 mol%). The water byproduct is removed azeotropically using a Dean-Stark trap.

Efficiency and Scalability

This method achieves yields of 85–90% with minimal purification, as reported for analogous 4-nitrobenzamide syntheses. The PEG cocatalyst enhances solubility and reaction kinetics, making it suitable for industrial applications.

Key Data:

  • Catalyst: Tetrabutoxytitanium/PEG-4000

  • Temperature: 100–120°C

  • Yield: 85–90%

  • Advantage: High atom economy; reduced waste.

Comparative Analysis of Methods

Parameter Acid Chloride Coupling Agent Catalytic Condensation
Yield 75–85%65–75%85–90%
Reagents SOCl₂, TEAEDC, HOBtTi(OⁱPr)₄, PEG
Reaction Time 12–24 h24 h6–8 h
Scalability ModerateLowHigh
Safety Concerns Corrosive reagentsLow toxicityMild conditions

Chemical Reactions Analysis

Types of Reactions

N-{4-nitrobenzyl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(4-Aminobenzyl)-4-methylbenzamide.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-nitrobenzyl}-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

N-(4-Nitrophenyl)-4-methylbenzamide (4-Methyl-N-(4-nitrophenyl)benzamide)
  • Key Differences: The absence of a methylene linker reduces conformational flexibility compared to the nitrobenzyl derivative.
  • Activity : Similar nitro-substituted benzamides show moderate kinase inhibition (e.g., VEGFR1, Aurora B) in molecular docking studies .
N-(3-Trifluoromethylphenyl)-4-methylbenzamide
  • Structure : A trifluoromethyl (-CF₃) group replaces the nitrobenzyl moiety.
  • Key Differences: The -CF₃ group is less polar than -NO₂, leading to higher lipophilicity (logP ~3.5 vs. ~2.8 for nitro analogs). Enhanced metabolic stability due to the inert C-F bonds.
  • Activity : Demonstrates potent inhibition of PDGFRα (IC₅₀ = 12 nM) and Abl kinases, attributed to strong hydrophobic interactions .
N-(2,6-Dichlorophenyl)-4-methylbenzamide
  • Structure : Chlorine atoms at ortho positions on the phenyl ring.
  • Key Differences :
    • Steric hindrance from chlorine atoms may limit binding to flat kinase active sites.
    • Increased molecular weight (MW = 294.2 g/mol) compared to nitrobenzyl derivatives (MW ~270 g/mol).

Impact of Substituent Position and Linkers

N-(4-Methoxybenzyl)-4-methylbenzamide
  • Structure : A methoxy (-OCH₃) group replaces the nitro substituent.
  • Higher solubility in polar solvents compared to nitro analogs.
  • Activity : Methoxy derivatives are less potent in kinase assays but show improved oral bioavailability .
Ethynyl-Linked Hybrids (e.g., N-[3-(Imidazolyl)phenyl]-4-methylbenzamide)
  • Structure : Ethynyl linkers connect heterocyclic bases (e.g., purines) to the benzamide core.
  • Key Differences :
    • Extended conjugation enhances π-π stacking with kinase ATP-binding sites.
    • Hybrid designs mimic Type II kinase inhibitors, enabling dual-target engagement (e.g., BRAF and Aurora B) .
  • Activity: IC₅₀ values in the nanomolar range (e.g., 8 nM for Abl kinase inhibition) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Key Substituent Effect
N-(4-Nitrobenzyl)-4-methylbenzamide 270.3 2.8 ~50 (DMSO) High polarity due to -NO₂
N-(4-Nitrophenyl)-4-methylbenzamide 256.2 2.5 ~75 (DMSO) Rigid planar structure
N-(3-Trifluoromethylphenyl)-4-methylbenzamide 283.3 3.5 ~30 (DMSO) Enhanced lipophilicity
N-(tert-Butyl)-4-methylbenzamide 191.3 3.2 ~100 (Water) Improved solubility

Kinase Inhibition Mechanisms

  • Nitrobenzyl Derivatives: The -NO₂ group may participate in charge-transfer interactions with lysine or arginine residues in kinase ATP-binding sites, as seen in VEGFR1 and Aurora B inhibitors .
  • Ethynyl-Linked Hybrids: Demonstrated 10-fold higher potency than non-linked analogs in AblT315I mutant inhibition, suggesting critical role of linker flexibility .

Anticancer Activity Trends

  • Nitro-Substituted Analogs : Moderate cytotoxicity (IC₅₀ = 5–20 µM) in leukemia cell lines, likely due to redox cycling of the nitro group generating reactive oxygen species (ROS) .
  • Trifluoromethyl Derivatives : Superior antiproliferative effects (IC₅₀ = 0.5–2 µM) in solid tumors, attributed to sustained target engagement .

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